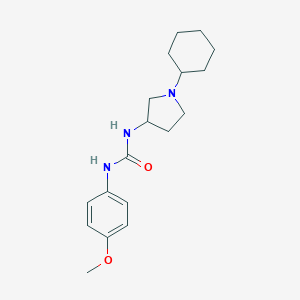
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, commonly known as CPPU, is a plant growth regulator that has been widely studied for its effects on plant growth and development. CPPU is a synthetic compound that was first developed in the 1980s and has since been used in various agricultural applications.
作用机制
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors in plant cells, which activates a signal transduction pathway that promotes cell division and elongation. CPPU also affects the expression of genes involved in fruit development and ripening. The exact mechanism of action of CPPU in cancer treatment and neuroprotection is still under investigation.
Biochemical and Physiological Effects:
CPPU has been shown to stimulate the production of cytokinins and other growth regulators in plant cells. It also affects the production of ethylene, a plant hormone that regulates fruit ripening. CPPU has been shown to increase the activity of enzymes involved in cell division and elongation, as well as the synthesis of proteins and nucleic acids. In animal studies, CPPU has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
CPPU is a useful tool for studying plant growth and development in the laboratory. Its effects on plant growth can be easily measured, and it can be applied at different stages of plant development. However, CPPU is a synthetic compound that may not accurately reflect the effects of natural cytokinins. It is also relatively expensive and may not be readily available in all laboratories.
未来方向
There are several areas of research that could benefit from further study of CPPU. One potential direction is the development of new CPPU analogs with improved properties for agricultural or medicinal applications. Another area of interest is the elucidation of the mechanism of action of CPPU in cancer treatment and neuroprotection. Finally, the effects of CPPU on different plant species and under different environmental conditions could also be explored.
合成方法
CPPU is synthesized through a multi-step process that involves the reaction of cyclohexanone with ammonia to produce cyclohexanone oxime, which is then reacted with p-methoxyphenyl isocyanate to form the corresponding urea derivative. The resulting compound is then cyclized with phosphorus oxychloride to yield CPPU. The synthesis of CPPU is a complex process that requires specialized knowledge and equipment.
科学研究应用
CPPU has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality. CPPU has also been used to delay fruit ripening and improve post-harvest storage. In addition to its agricultural applications, CPPU has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
属性
| 19985-19-4 | |
分子式 |
C18H27N3O2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(1-cyclohexylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-9-7-14(8-10-17)19-18(22)20-15-11-12-21(13-15)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,19,20,22) |
InChI 键 |
FEFSEIPHMDRMSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3CCCCC3 |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3CCCCC3 |
同义词 |
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
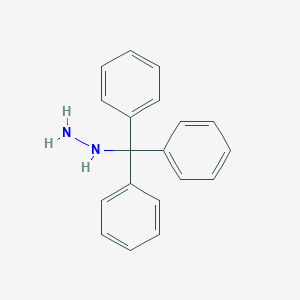



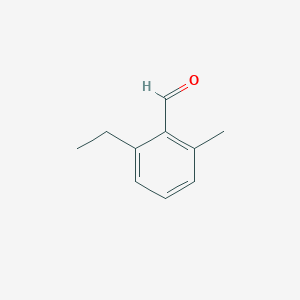
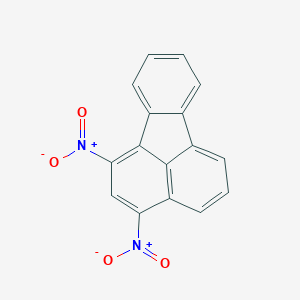
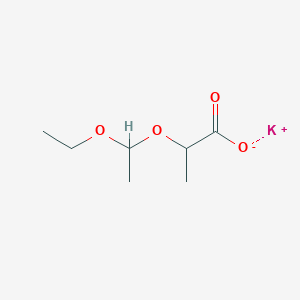
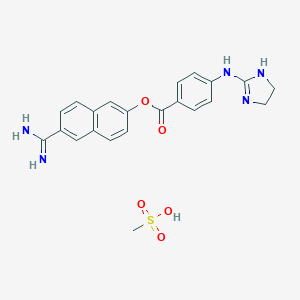


![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)

